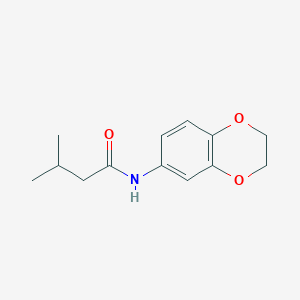
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to a variety of physiological and biochemical effects. In
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a natural compound in the body that binds to cannabinoid receptors, leading to a variety of physiological and biochemical effects. By inhibiting FAAH, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide increases the levels of anandamide in the body, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of anandamide in the brain, leading to analgesic and anxiolytic effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide can have off-target effects at high concentrations, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide for the treatment of addiction. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been shown to improve cognitive function in animal models of neurodegenerative disorders, suggesting that it may have potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide, which could lead to the development of new drugs with improved therapeutic potential.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide was first synthesized in 2003 by a group of researchers at the University of Urbino in Italy. The synthesis method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide in its pure form.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide has also been investigated for its potential in the treatment of addiction, neurodegenerative disorders, and inflammation.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-10-3-4-11-12(8-10)17-6-5-16-11/h3-4,8-9H,5-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXFHGBQMPVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
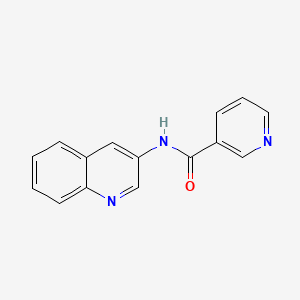
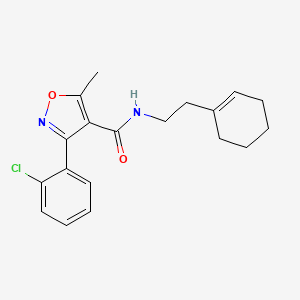
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)
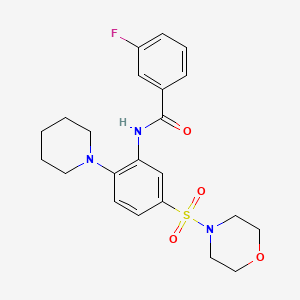
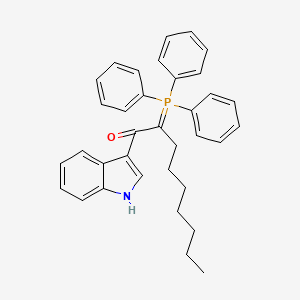

![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)